molecular formula C17H22BrN3O3 B13083704 tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate CAS No. 947015-75-0

tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate

Cat. No.: B13083704
CAS No.: 947015-75-0
M. Wt: 396.3 g/mol
InChI Key: ALFZDHAFPXOYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a condensation reaction with an appropriate reagent.

    Bromination: The bromine atom is introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

    Spiro Formation: The spiro connection is formed through a cyclization reaction that links the piperidine and quinazoline rings.

    tert-Butyl Protection:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product would be the corresponding alcohol.

    Oxidation: The major products would be oxidized derivatives of the original compound.

Scientific Research Applications

tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both piperidine and quinazoline rings, along with the tert-butyl protection, makes it a versatile compound for various applications.

Properties

CAS No.

947015-75-0

Molecular Formula

C17H22BrN3O3

Molecular Weight

396.3 g/mol

IUPAC Name

tert-butyl 6-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22BrN3O3/c1-16(2,3)24-15(23)21-8-6-17(7-9-21)19-13-5-4-11(18)10-12(13)14(22)20-17/h4-5,10,19H,6-9H2,1-3H3,(H,20,22)

InChI Key

ALFZDHAFPXOYKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=C(C=C(C=C3)Br)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.